molecular formula C7H12Cl2OSn B14561341 CID 71393770

CID 71393770

Cat. No.: B14561341
M. Wt: 301.78 g/mol
InChI Key: LZMXTPZUXMIKHY-UHFFFAOYSA-N
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Description

CID 71393770 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) . The compound’s content varies across vacuum-distilled fractions of CIEO (Figure 1C), indicating distinct volatility and purification behavior .

Properties

Molecular Formula

C7H12Cl2OSn

Molecular Weight

301.78 g/mol

InChI

InChI=1S/C7H12Cl2O.Sn/c1-3-6(5(2)10)4-7(8)9;/h6-7H,3-4H2,1-2H3;

InChI Key

LZMXTPZUXMIKHY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(Cl)Cl)C(=O)C.[Sn]

Origin of Product

United States

Chemical Reactions Analysis

CID 71393770 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the replacement of specific functional groups with other substituents .

Scientific Research Applications

CID 71393770 has a wide range of applications in scientific research It is used in chemistry for the synthesis of other complex molecules and as a reagent in various chemical reactions In biology, it is utilized for its fluorescence properties, making it useful in imaging and detection techniquesIndustrially, it can be used in the production of specialized materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of CID 71393770 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions, such as alterations in signal transduction pathways or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of CID 71393770 focuses on structural analogs, functional properties, and pharmacological relevance.

Table 1: Key Properties of this compound and Structurally Related Compounds

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Biological Activity Similarity Score*
This compound Not explicitly stated ~250–300 (inferred) Likely terpene backbone Volatile, essential oil component
Oscillatoxin D (101283546) C₃₄H₅₄N₄O₈ 650.8 Macrocyclic lactone Cytotoxic, ion channel modulation N/A
CAS 340736-76-7 (10491405) C₁₀H₅F₃N₂O₃ 258.15 Trifluoromethyl, oxadiazole CYP1A2 inhibition, high solubility 0.85
CAS 34743-49-2 (1403909) C₉H₁₃NO 151.21 Amine, aromatic ring High GI absorption, BBB permeability 0.72


*Similarity scores derived from descriptor-based models (e.g., Tanimoto coefficient or machine learning classifiers) .

Key Findings :

Structural Similarity :

  • Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks complex macrocyclic structures but shares volatility with smaller terpenes .
  • The trifluoromethyl group in CID 10491405 contrasts with this compound’s inferred hydrocarbon backbone, suggesting divergent reactivity and solubility profiles .

Functional Comparison :

  • Bioavailability : this compound’s volatility may limit oral bioavailability compared to CAS 34743-49-2, which exhibits high gastrointestinal absorption .
  • Enzymatic Interactions : Unlike CYP1A2-inhibiting compounds (e.g., CID 10491405), this compound’s biological targets remain uncharacterized .

Pharmacological Potential: this compound’s presence in CIEO fractions implies roles in aromatherapy or antimicrobial applications, akin to limonene or linalool. This contrasts with oscillatoxin D’s cytotoxicity .

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